H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH

Overview

Description

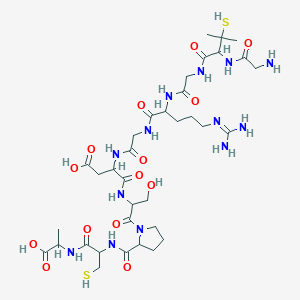

The compound H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is a synthetic peptide composed of glycine, penicillamine, arginine, aspartic acid, serine, proline, cysteine, and alanine. This peptide sequence is notable for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The presence of both D- and L- amino acids in the sequence can influence its structural properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive amine groups for subsequent coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent quality and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: NHS (N-hydroxysuccinimide) esters for amine-reactive modifications.

Major Products Formed

Disulfide-linked peptides: Formed through oxidation of cysteine residues.

Modified peptides: Resulting from substitution reactions with various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The molecular formula is , with a molecular weight of approximately 950.1 Da.

Table 1: Amino Acid Composition

| Amino Acid | Code | Quantity |

|---|---|---|

| Glycine | Gly | 3 |

| Penicillamine | Pen | 1 |

| Arginine | Arg | 1 |

| Aspartic Acid | Asp | 1 |

| Serine | Ser | 1 |

| Proline | Pro | 1 |

| Cysteine | Cys | 1 |

| Alanine | Ala | 1 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as integrins and enzymes. These interactions can modulate cellular processes including adhesion, migration, and signal transduction. The presence of D-amino acids enhances the stability of the peptide and its resistance to enzymatic degradation, prolonging its biological effects.

Pharmacological Applications

- Drug Delivery Systems : The peptide's ability to interact with cellular receptors makes it a candidate for targeted drug delivery systems.

- Cancer Research : Due to its integrin-binding properties, it may be used in studies aimed at inhibiting tumor growth or metastasis.

- Wound Healing : Peptides similar to this compound have been investigated for their roles in promoting wound healing through enhanced cell migration and proliferation.

Biochemical Studies

- Cell Adhesion Studies : Research has shown that peptides containing sequences similar to H-Gly-DL-Pen-Gly can significantly affect cell adhesion properties.

- Signal Transduction Pathways : Investigations into how this peptide influences intracellular signaling pathways are ongoing, with implications for understanding various diseases.

Material Science

- Biomaterials Development : The unique properties of this peptide make it suitable for developing biomaterials that mimic natural extracellular matrices.

- Coatings for Medical Devices : Its adhesive properties could be exploited in creating coatings that enhance biocompatibility for medical implants.

Case Study 1: Integrin Interaction

A study demonstrated that H-Gly-DL-Pen-Gly exhibited significant binding affinity to integrin receptors on cancer cells, leading to reduced cell proliferation rates. This finding suggests potential applications in cancer therapeutics by targeting integrin-mediated pathways.

Case Study 2: Wound Healing Enhancement

In vitro experiments showed that the application of H-Gly-DL-Pen-Gly on fibroblast cultures resulted in increased migration rates and collagen deposition compared to controls. This indicates its potential utility in enhancing wound healing processes.

Case Study 3: Antioxidant Activity

Research has indicated that peptides similar to H-Gly-DL-Pen-Gly possess antioxidant properties that may protect cells from oxidative stress-induced damage, suggesting applications in age-related diseases and conditions characterized by oxidative stress.

Mechanism of Action

The biological activity of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is primarily mediated through its interaction with specific molecular targets, such as integrins and enzymes. The peptide can bind to these targets, modulating their activity and influencing cellular processes like adhesion, migration, and signal transduction. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging its biological effects.

Comparison with Similar Compounds

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: can be compared to other peptides with similar sequences or functional groups:

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A shorter peptide with similar biological activity but lacking the penicillamine and cysteine residues.

H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another variant with alanine instead of glycine, affecting its structural properties.

H-Arg-Gly-Asp-Ser-OH: A tetrapeptide known for its role in cell adhesion and signaling.

The unique combination of amino acids in This compound provides distinct structural and functional characteristics, making it a valuable tool in various research applications.

Biological Activity

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is a synthetic peptide composed of a sequence of amino acids, including glycine, penicillamine, arginine, aspartic acid, serine, proline, cysteine, and alanine. The unique structure of this peptide, featuring both D- and L-amino acids, suggests potential for diverse biological activities. This article explores the biological activity of this compound through various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be accomplished via solid-phase peptide synthesis (SPPS) or solution-phase methods. The molecular formula is , with a molecular weight of approximately 950.1 Da.

Table 1: Amino Acid Composition

| Amino Acid | Code | Quantity |

|---|---|---|

| Glycine | Gly | 3 |

| Penicillamine | Pen | 1 |

| Arginine | Arg | 1 |

| Aspartic Acid | Asp | 1 |

| Serine | Ser | 1 |

| Proline | Pro | 1 |

| Cysteine | Cys | 1 |

| Alanine | Ala | 1 |

Biological Activities

Research indicates that peptides similar to this compound exhibit various biological activities:

1. Cell Adhesion and Signaling

The peptide has been shown to interact with integrin receptors on cell surfaces, particularly the integrin. This interaction activates intracellular signaling pathways that regulate cell adhesion, migration, and proliferation .

2. Antinociceptive Properties

Peptides containing D-amino acids have been reported to possess unique antinociceptive properties, which could be beneficial in pain management therapies. For instance, D-amino acid-containing dipeptides are being explored for their potential as novel functional compounds in pharmaceuticals .

3. Tissue Engineering Applications

Due to its role in cell adhesion and migration, this compound is being investigated for applications in wound healing and tissue engineering. The peptide's ability to modulate muscle cell function also highlights its potential in regenerative medicine .

Case Study 1: Integrin Interaction

A study investigated the binding affinity of this compound with integrin receptors. Results showed a significant increase in cell adhesion when treated with this peptide compared to controls, indicating its potential utility in enhancing tissue integration during surgical procedures.

Case Study 2: Antinociceptive Effects

In a preclinical trial involving animal models, peptides similar to H-Gly-DL-Pen-Gly were tested for their analgesic effects. The results demonstrated a marked reduction in pain response in subjects administered the peptide compared to those receiving a placebo, suggesting its efficacy as an antinociceptive agent .

Research Findings

Recent studies have highlighted the importance of D-amino acids in enhancing the biological properties of peptides. For example, D-amino acid-containing peptides have been shown to resist enzymatic degradation more effectively than their L-counterparts, making them promising candidates for therapeutic development .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing H-Gly-DL-Pen-...-OH?

- Answer : Synthesis should employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. For characterization, use tandem mass spectrometry (LC-MS/MS) to confirm sequence integrity and NMR spectroscopy (e.g., , ) to resolve stereochemistry at DL-residues. Circular dichroism (CD) can assess secondary structure in solution. Ensure purity via reverse-phase HPLC with UV-Vis or ELSD detection. Statistical design of experiments (DoE) can optimize reaction conditions (e.g., coupling efficiency, deprotection kinetics) while minimizing trial-and-error approaches .

Q. How can stability studies for this compound be designed to account for environmental variables?

- Answer : Conduct accelerated stability testing under controlled conditions (temperature, pH, oxidation). Use a factorial design to evaluate interactions between variables (e.g., 2 factorial for k factors like temperature and humidity). Monitor degradation via HPLC-MS and track oxidation-sensitive residues (e.g., Cys) using Ellman’s assay. For long-term stability, apply Arrhenius kinetics to extrapolate shelf life .

Q. What safety protocols are critical when handling this peptide in laboratory settings?

- Answer : Follow OSHA HCS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coats) and work in a fume hood. For inhalation risks (H335), employ local exhaust ventilation. Store in airtight containers at -20°C to prevent hygroscopic degradation. Emergency protocols must include eye wash stations and documented spill management procedures .

Advanced Research Questions

Q. How can conflicting data on the peptide’s bioactivity be systematically resolved?

- Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from diverse studies. Use multivariate regression to identify confounding variables (e.g., assay type, cell line variability). Validate contradictions via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Computational docking (e.g., AutoDock Vina) can reconcile discrepancies by modeling peptide-receptor interactions under varying conditions .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR)?

- Answer : Implement response surface methodology (RSM) within DoE to map SAR. Vary DL-residue configurations systematically and use partial least squares (PLS) regression to correlate structural features with activity. High-throughput screening (HTS) with microplate readers can rapidly assess activity across analogs. Pair with molecular dynamics (MD) simulations to predict conformational stability and binding energetics .

Q. How can computational modeling enhance understanding of this peptide’s reaction pathways?

- Answer : Combine quantum mechanical (QM) calculations (e.g., DFT for transition states) with kinetic Monte Carlo (kMC) simulations to model reaction mechanisms. Use software like Gaussian or ORCA for QM and COPASI for kinetic modeling. Validate predictions with isotopic labeling (e.g., tracing) and in-situ FTIR to detect intermediates. Feedback loops between simulations and experiments refine accuracy .

Q. What statistical approaches are effective in analyzing heterogeneous data from peptide self-assembly studies?

- Answer : Apply hierarchical clustering to group similar aggregation patterns (e.g., TEM vs. DLS data). Bayesian inference can quantify uncertainty in kinetic models of fibril formation. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental replicates. For time-resolved data, employ principal component analysis (PCA) to reduce dimensionality and identify dominant variables .

Q. Methodological Resources

- Experimental Design : Leverage tools like JMP or Minitab for DoE and RSM .

- Data Contradiction Analysis : Utilize ADL (Analysis Description Language) frameworks for reproducible analysis pipelines in HEP-inspired workflows .

- Safety Compliance : Refer to the Chemical Hygiene Plan for advanced labs (courses >698) to align with institutional protocols .

Properties

IUPAC Name |

3-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[[1-(1-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHOMSJTGFXHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59N13O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.